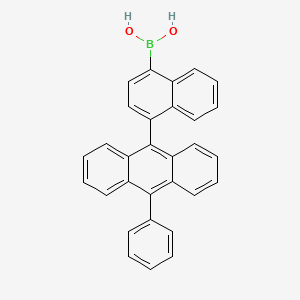
(4-(10-Phenylanthracen-9-yl)naphthalen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid: is a boronic acid derivative characterized by its complex aromatic structure. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a light yellow solid at room temperature and exhibits good solubility in common organic solvents like methanol and ethanol, but poor solubility in water .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides.
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronates or boranes under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K₂CO₃), organic solvent (e.g., toluene), inert atmosphere.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Boronates or boranes.
科学研究应用
Chemistry: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid is widely used in organic synthesis, particularly in the formation of complex aromatic compounds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of various pharmaceuticals and organic materials .
Biology and Medicine: In biological research, this compound is used to develop fluorescent probes and sensors due to its unique photophysical properties. It is also explored for its potential in drug delivery systems and as a building block for bioactive molecules .
Industry: In the industrial sector, B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of advanced materials .
作用机制
The mechanism of action of B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
- B-[10-[4-(1-naphthalenyl)phenyl]-9-anthracenyl]boronic acid
- B-(10-phenyl-9-anthracenyl)boronic acid
- B-[4-(9-anthracenyl)phenyl]boronic acid
Uniqueness: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid stands out due to its specific structural arrangement, which imparts unique photophysical properties and reactivity. Its ability to participate in Suzuki-Miyaura coupling with high efficiency and selectivity makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C30H21BO2 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
[4-(10-phenylanthracen-9-yl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19,32-33H |
InChI 键 |
GIEPZYQSXYELBF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


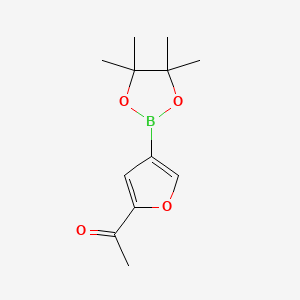
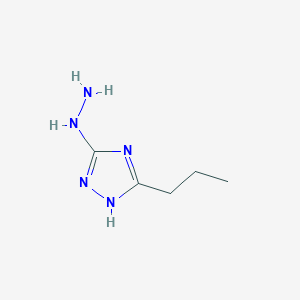
![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
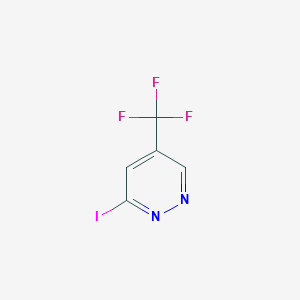
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
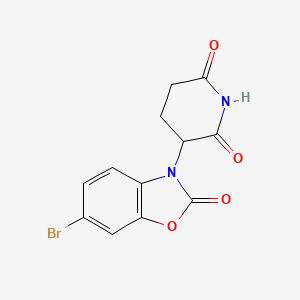
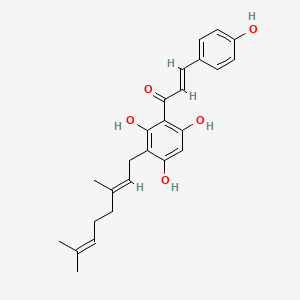
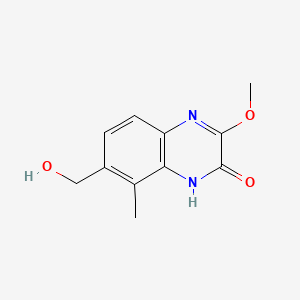
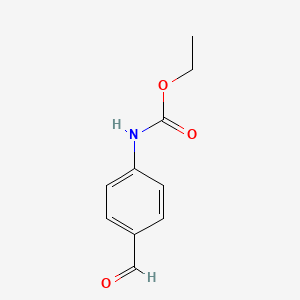
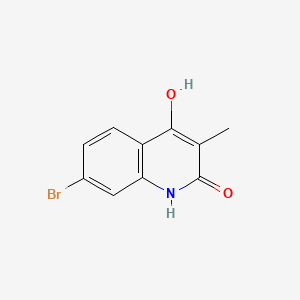
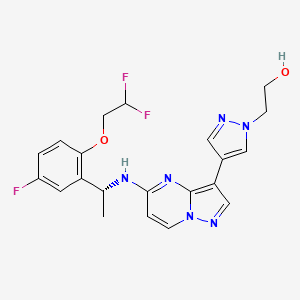
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
